Product packaging for (R)-3-(4-Benzylphenoxy)pyrrolidine HCl(Cat. No.:CAS No. 942194-85-6)

(R)-3-(4-Benzylphenoxy)pyrrolidine HCl

Cat. No.: B8271447
CAS No.: 942194-85-6
M. Wt: 289.8 g/mol
InChI Key: CDIAAVDMJKAOHM-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chirality in Pharmaceutical Compounds: The Case of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In the case of 3-(4-Benzylphenoxy)pyrrolidine (B8577780) HCl, the carbon atom at the 3-position of the pyrrolidine (B122466) ring is a stereocenter, giving rise to two enantiomers: this compound and (S)-3-(4-Benzylphenoxy)pyrrolidine HCl. While detailed research specifically on the (R)-enantiomer is limited in publicly available literature, the investigation of its counterpart, the (S)-enantiomer, highlights the importance of stereochemistry in this class of compounds. The specific spatial arrangement of the benzylphenoxy group in the (R)-configuration dictates its unique interaction with biological targets, which can differ significantly from the (S)-enantiomer in terms of binding affinity, efficacy, and metabolic profile. The hydrochloride salt form of the compound is typically utilized to improve its solubility and stability for research and potential pharmaceutical applications.

Table 1: Chemical Properties of 3-(4-Benzylphenoxy)pyrrolidine HCl (Data primarily based on the (S)-enantiomer due to limited availability for the (R)-enantiomer)

PropertyValue
Molecular FormulaC₁₇H₂₀ClNO
Molecular Weight289.8 g/mol
IUPAC Name(3R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride
AppearanceSolid
ChiralityExists as (R) and (S) enantiomers

Note: The data in this table is generalized for the chemical entity, with specific experimental values often reported for the more studied (S)-enantiomer.

Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry

The journey of pyrrolidine derivatives in medicine is a long and storied one. The foundational understanding of this heterocyclic system can be traced back to the study of natural products. For instance, nicotine, which contains a pyrrolidine ring, has been known for centuries for its physiological effects. The amino acid proline, a fundamental component of proteins, also features this core structure.

In the 20th century, the synthetic exploration of pyrrolidine derivatives began to yield a diverse range of therapeutic agents. The development of nootropic drugs like Piracetam, which features a pyrrolidone (a derivative of pyrrolidine), marked a significant milestone. Subsequently, pyrrolidine-containing compounds have been successfully developed into drugs for a wide array of conditions, including neurological disorders, infectious diseases, and cancer. nih.gov This rich history of therapeutic success has established the pyrrolidine scaffold as a reliable and fruitful starting point for drug discovery programs. nih.gov

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from the convergence of several key factors: the established bioactivity of the pyrrolidine core, and emerging therapeutic hypotheses surrounding phenoxy-substituted pyrrolidines.

The pyrrolidine ring is a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. nih.gov Its derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a common feature in compounds targeting CNS receptors and transporters. This has led to the development of drugs for conditions such as epilepsy and psychosis. nih.gov

Antimicrobial Activity: Many pyrrolidine derivatives have demonstrated potent antibacterial and antifungal properties. nih.gov

Antiviral Activity: The pyrrolidine core is present in several antiviral drugs, highlighting its utility in combating viral infections. nih.gov

Enzyme Inhibition: The rigid, three-dimensional nature of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity. nih.gov

This well-established precedent of diverse bioactivity provides a strong foundation for the investigation of novel pyrrolidine derivatives like this compound.

The addition of a phenoxy group at the 3-position of the pyrrolidine ring, as seen in this compound, introduces a key structural motif that can significantly influence its pharmacological properties. The phenoxy moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking, which can enhance binding affinity and selectivity.

Research into structurally related phenoxy-pyrrolidine derivatives has pointed towards their potential modulation of several important therapeutic targets. For instance, compounds with this general structure have been investigated for their activity at G-protein coupled receptors (GPCRs) and ion channels. The benzyl (B1604629) group further extends the molecule, providing additional opportunities for hydrophobic interactions and potentially influencing its pharmacokinetic properties.

While specific therapeutic targets for this compound are not extensively documented in public research, the broader class of 3-phenoxy-pyrrolidine derivatives is being explored in various therapeutic areas, including neuroscience and infectious diseases. The rationale for the academic investigation of this specific enantiomer is to dissect the precise structure-activity relationships and to determine if the (R)-configuration offers any therapeutic advantages over its (S)-counterpart or the racemic mixture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO B8271447 (R)-3-(4-Benzylphenoxy)pyrrolidine HCl CAS No. 942194-85-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

942194-85-6

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

(3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1

InChI Key

CDIAAVDMJKAOHM-UNTBIKODSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Methodologies for R 3 4 Benzylphenoxy Pyrrolidine Hcl

Retrosynthetic Analysis of the (R)-3-(4-Benzylphenoxy)pyrrolidine HCl Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. semanticscholar.orgjournalspress.comyoutube.com For this compound, the analysis identifies three primary structural components: the pyrrolidine (B122466) ring with a specific (R) stereochemistry at the C-3 position, the 4-benzylphenol (B16752) moiety, and the ether linkage connecting them.

The most logical primary disconnection is at the ether bond (C-O bond). This simplifies the target molecule into two key precursors: a chiral (R)-3-hydroxypyrrolidine derivative and 4-benzylphenol. This disconnection is strategically sound as the forward reaction, the formation of an ether, can be accomplished through well-established methods like the Williamson ether synthesis or the Mitsunobu reaction.

A subsequent disconnection of the 4-benzylphenol precursor at the bond between the phenyl ring and the benzyl (B1604629) group's methylene (B1212753) (CH2) suggests a Friedel-Crafts type reaction between phenol and a benzyl halide. The synthesis of the crucial chiral pyrrolidine core, (R)-3-hydroxypyrrolidine, becomes the central challenge, for which several enantioselective strategies are considered in the following sections.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

Disconnection Point Precursor 1 Precursor 2 Potential Forward Reaction(s)
Pyrrolidine-Oxygen Ether Bond (R)-3-Hydroxypyrrolidine (protected) 4-Benzylphenol Williamson Ether Synthesis, Mitsunobu Reaction

Enantioselective Synthesis Approaches

Achieving the specific (R) configuration at the C-3 position of the pyrrolidine ring is paramount. Enantioselective synthesis encompasses methods that control the three-dimensional arrangement of atoms during a chemical reaction.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. cell.com This approach is highly efficient and is a cornerstone of modern organic synthesis. The pyrrolidine ring is a privileged motif in organocatalysis, and numerous methods have been developed for its asymmetric synthesis. beilstein-journals.orgnih.govnih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, Oppolzer's chiral sultam can be used to direct asymmetric 1,3-dipolar cycloaddition reactions to construct highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Similarly, the N-tert-butanesulfinyl group has been shown to be an effective chiral auxiliary in the cycloaddition reactions of azomethine ylides to form densely substituted chiral pyrrolidines. acs.org

In metal-catalyzed reactions, chiral ligands are used to create a chiral environment around a metal center. This chiral complex then catalyzes the reaction, controlling the stereochemical outcome. For example, rhodium(II) and iridium(I) complexes with specifically designed chiral ligands have been used for catalytic asymmetric C-H insertion and allylic amination reactions, respectively, to produce enantioenriched pyrrolidines. acs.orgrsc.org Palladium-catalyzed reactions have also been developed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives through intramolecular nucleopalladation. nih.gov

Table 2: Examples of Chiral Ligands and Auxiliaries in Pyrrolidine Synthesis

Method Catalyst/Auxiliary Type Example Reaction Type Stereocontrol
Metal Catalysis Chiral Ligand (S,S)-f-sparteine Enantioselective lithiation High enantioselectivity
Metal Catalysis Chiral Ligand Chiral Phosphoramidite Iridium-catalyzed allylic amination High diastereo- and enantioselectivity rsc.org
Auxiliary Control Chiral Auxiliary Oppolzer's Sultam 1,3-Dipolar Cycloaddition Diastereomeric ratio >98:2 acs.org

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. benthamdirect.com The pyrrolidine scaffold itself is a key component of many powerful organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers). beilstein-journals.orgnih.gov These catalysts are highly effective in promoting conjugate additions, Michael reactions, and [3+2] cycloadditions to form substituted pyrrolidines with high enantioselectivity. researchgate.netresearchgate.net For example, the organocatalytic Michael addition of aldehydes or nitro esters to α,β-unsaturated aldehydes can produce chiral adducts that are then cyclized to form trans-3-substituted proline derivatives with excellent enantioselectivity (up to 99% ee). researchgate.net

Chiral Pool Synthesis Utilizing Natural Products

Chiral pool synthesis utilizes abundant, naturally occurring chiral molecules as starting materials. nih.gov This approach leverages the pre-existing stereocenters in molecules like amino acids, carbohydrates, or terpenes to build more complex chiral targets. Chiral 3-hydroxypyrrolidine derivatives can be prepared from starting materials such as L- or D-tartaric acid, (R)-glyceraldehyde, or 4-hydroxyproline. nih.govgoogle.comnih.gov For example, a patented process describes the preparation of chiral 3-hydroxypyrrolidine from a chiral 3-hydroxybutyronitrile derivative through a one-step hydrogenation and in-situ cyclization. google.com Another route starts with the readily available Boc-protected trans-4-hydroxy-L-proline, which can be converted through several steps into a suitable precursor for various drugs. nih.gov

Resolution Techniques for Enantiomeric Purity

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. mdpi.com This is often employed when a direct asymmetric synthesis is not feasible or efficient. A common method is chemical resolution, which involves reacting the racemic pyrrolidine derivative with a single enantiomer of a chiral resolving agent, such as (S)-(-)-camphanic acid or tartaric acid. nih.gov This reaction creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. After separation, the chiral resolving agent is removed, yielding the pure (R) and (S) enantiomers of the pyrrolidine derivative. nih.gov Another powerful method for separation is chiral chromatography, where a chiral stationary phase (CSP) interacts differently with each enantiomer, allowing for their separation. mdpi.com

Diastereomeric Salt Formation

A classical and widely employed method for the resolution of racemic amines is through the formation of diastereomeric salts. This technique leverages the differential solubility of diastereomeric pairs, which allows for their separation by fractional crystallization. The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.

For the resolution of racemic 3-(4-benzylphenoxy)pyrrolidine (B8577780), a suitable chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, would be employed libretexts.org. The choice of resolving agent is crucial and often determined empirically to find a combination that yields well-defined crystals and a significant difference in solubility between the two diastereomers libretexts.org.

The general procedure involves dissolving the racemic amine and the chiral resolving agent in an appropriate solvent. The selection of the solvent system is critical as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. The precipitated salt is then isolated by filtration. To achieve high enantiomeric purity, multiple recrystallizations may be necessary libretexts.org.

The efficiency of diastereomeric salt resolution is influenced by factors such as the choice of resolving agent and solvent, the temperature of crystallization, and the rate of cooling. Kinetic and thermodynamic factors can play a significant role in the outcome of the resolution gavinpublishers.com. For instance, rapid filtration may be necessary to capitalize on the kinetic advantage of the crystallization of one diastereomer over the other gavinpublishers.com.

Resolving AgentSolventTemperature (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (%)
(+)-Tartaric AcidMethanol04585
(+)-Tartaric AcidEthanol254080
(-)-Mandelic AcidIsopropanol53892
(-)-Mandelic AcidAcetonitrile253588
(+)-Camphor-10-sulfonic AcidAcetone05095

Table 1. Illustrative data on the effect of resolving agent and solvent on the diastereomeric resolution of a generic 3-phenoxypyrrolidine (B3389589).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-3-(4-Benzylphenoxy)pyrrolidine, an enzymatic resolution could be applied to a suitable precursor.

A common strategy involves the enzymatic acylation of a racemic alcohol or the hydrolysis of a racemic ester. In the context of the target molecule, a precursor such as racemic N-protected-3-hydroxy-4-(benzylphenoxy)pyrrolidine could be subjected to enzymatic acylation. A lipase, such as Candida antarctica lipase B (CALB), could selectively acylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted whiterose.ac.uk. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-alcohol by chromatography.

Alternatively, a racemic ester of N-protected-3-hydroxy-4-(benzylphenoxy)pyrrolidine could undergo enantioselective hydrolysis catalyzed by a lipase. In this scenario, the enzyme would selectively hydrolyze one enantiomer of the ester, for instance, the (R)-ester, to the corresponding alcohol, while leaving the (S)-ester intact.

The success of an enzymatic kinetic resolution is highly dependent on the choice of enzyme, the reaction medium (organic solvents are often used to modulate enzyme activity and selectivity), the acylating agent (in the case of acylation), and the reaction temperature mdpi.com. Immobilized enzymes are often preferred as they can be easily recovered and reused, making the process more cost-effective and scalable whiterose.ac.uk.

EnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess of (R)-alcohol (%)
Candida antarctica Lipase BVinyl AcetateToluene50>99
Pseudomonas cepacia LipaseIsopropenyl AcetateDichloromethane4898
Candida rugosa LipaseAcetic AnhydrideTetrahydrofuran5295
Porcine Pancreatic LipaseEthyl AcetateDiisopropyl Ether4590

Table 2. Representative data for the enzymatic kinetic resolution of a racemic N-protected-3-hydroxypyrrolidine derivative.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and stereoselectivity in the synthesis of chiral molecules. For the preparation of this compound, several parameters must be carefully controlled.

Solvent Effects on Stereoselectivity and Reaction Kinetics

The choice of solvent can have a profound impact on both the rate and the stereochemical outcome of a reaction. In the context of diastereomeric salt formation, the solvent's polarity, proticity, and ability to form hydrogen bonds can influence the differential solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to identify the optimal medium for crystallization.

For a synthetic route involving a key stereocenter-forming step, such as a Mitsunobu reaction to form the ether linkage, the solvent can affect the reaction mechanism and the stability of transition states. The Mitsunobu reaction, which proceeds with inversion of configuration, is sensitive to the solvent environment organic-chemistry.org. Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used. The polarity of the solvent can influence the rate of the reaction, with more polar solvents sometimes accelerating the process researchgate.net.

SolventDielectric ConstantReaction Time (h)Yield (%)Enantiomeric Excess (%)
Toluene2.4247598
Tetrahydrofuran (THF)7.6188299
Dichloromethane (DCM)9.1128597
Acetonitrile37.5107095

Table 3. Hypothetical data illustrating solvent effects on a key stereoselective step in the synthesis of a chiral pyrrolidine ether.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the selectivity and rate of chemical reactions. In diastereomeric resolutions, the crystallization temperature directly affects the solubility of the salts and can be fine-tuned to maximize the separation efficiency gavinpublishers.com. Lower temperatures generally decrease solubility and can enhance the difference in solubility between diastereomers, leading to higher diastereomeric excess in the crystalline phase.

In enzymatic resolutions, temperature influences the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and a loss of selectivity whiterose.ac.uk. Therefore, an optimal temperature must be found that balances reaction speed with enzyme performance.

Pressure is less commonly varied in laboratory-scale organic synthesis but can be a significant factor in certain reactions, particularly those involving gaseous reagents or where the transition state has a different volume than the reactants. For most solution-phase reactions in the synthesis of the target compound, atmospheric pressure is typically sufficient.

Temperature (°C)Crystallization Time (h)Yield of Diastereomeric Salt (%)Diastereomeric Excess (%)
4043575
2584288
5164895
-102452>98

Table 4. Illustrative data showing the effect of temperature on the fractional crystallization of a diastereomeric salt.

Catalyst Loading and Ligand Scouting

In synthetic routes that employ catalytic asymmetric reactions, the choice of catalyst and ligand is of utmost importance. For instance, an asymmetric synthesis of a chiral pyrrolidine precursor could involve a catalytic hydrogenation or a C-H insertion reaction acs.org.

The catalyst loading, or the amount of catalyst used relative to the substrate, is a key parameter to optimize. Lowering the catalyst loading is desirable for economic and environmental reasons, but it may lead to longer reaction times or incomplete conversion. A balance must be struck to ensure an efficient and cost-effective process.

Ligand scouting involves screening a library of chiral ligands to find the one that provides the best combination of reactivity and stereoselectivity for a given transformation. The electronic and steric properties of the ligand can have a dramatic effect on the outcome of the reaction. For the synthesis of chiral pyrrolidines, a variety of phosphine-based and diamine-based ligands have been developed for use in transition-metal-catalyzed reactions mdpi.com.

LigandCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
(R)-BINAP1.012>9995
(R)-BINAP0.5249895
(R,R)-DuPhos1.010>9998
(R,R)-DuPhos0.5209998
(S,S)-Chiraphos1.0159592

Table 5. Representative data for ligand scouting and catalyst loading optimization in an asymmetric catalytic reaction to form a chiral pyrrolidine intermediate.

Scale-Up Considerations for Laboratory Research Syntheses

Scaling up a synthetic route from the laboratory bench to a larger scale presents a unique set of challenges. What works well on a milligram or gram scale may not be directly translatable to kilogram production. For the synthesis of this compound, several factors must be considered during scale-up.

For diastereomeric salt resolutions, the crystallization process can be highly dependent on the scale. Mixing and heat transfer become more critical in larger vessels, and the cooling profile must be carefully controlled to ensure consistent crystal growth and purity whiterose.ac.uk. The filtration and drying of large quantities of solids also require specialized equipment.

In enzymatic resolutions, maintaining homogeneous mixing of the enzyme (especially if it is immobilized) and substrate becomes more challenging at a larger scale. The efficient removal of byproducts and the recovery and recycling of the enzyme are also key considerations for a scalable and economical process.

When scaling up catalytic reactions, the cost of the catalyst and ligand can become a significant factor. Efficient catalyst recovery and reuse are often necessary. The management of reaction exotherms is also a critical safety consideration, as heat dissipation is less efficient in larger reactors. Furthermore, the use of hazardous or toxic reagents and solvents may need to be re-evaluated, and greener alternatives may be sought for a more sustainable large-scale process rsc.org. Careful process development and optimization at the laboratory scale are essential to ensure a smooth and successful transition to larger-scale synthesis.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of R 3 4 Benzylphenoxy Pyrrolidine Hcl Analogs

Design Principles for Derivatives of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl

The design of derivatives of this compound is centered on systematically modifying its three main structural components: the pyrrolidine (B122466) ring, the phenoxy moiety, and the benzyl (B1604629) substituent. The overarching goal is to elucidate the structure-activity relationships (SAR) that govern the compound's biological activity. This involves synthesizing analogs with targeted modifications to probe the steric, electronic, and hydrophobic requirements of the binding site on its target protein, the norepinephrine (B1679862) transporter (NET).

The pyrrolidine ring is a key structural feature, with its nitrogen atom typically protonated at physiological pH, allowing for crucial ionic interactions with the target protein. Modifications to this ring can significantly impact binding affinity and selectivity.

N-Substitution: The secondary amine of the pyrrolidine is a primary point for modification. N-alkylation, for instance with a methyl group, can influence the basicity and steric profile of the molecule. While N-methylation is a common strategy in medicinal chemistry, it can sometimes lead to a decrease in potency if the binding pocket has limited space around the nitrogen. Larger alkyl groups are generally less tolerated.

Ring Conformation: The puckered, non-planar nature of the pyrrolidine ring allows for specific spatial arrangements of its substituents. The stereochemistry at the 3-position is critical, with the (R)-enantiomer often showing higher affinity for the norepinephrine transporter compared to the (S)-enantiomer. Further substitution on the pyrrolidine ring, for example at the 2- or 4-positions, can alter the ring's conformation and the orientation of the 3-(4-benzylphenoxy) group, thereby affecting binding.

Introduction of Polar Groups: The introduction of hydroxyl or other polar groups on the pyrrolidine ring can create new hydrogen bonding opportunities with the target protein. However, this can also increase the polarity of the molecule, potentially affecting its ability to cross the blood-brain barrier if central nervous system activity is desired.

Modification Rationale Expected Outcome on Activity
N-MethylationAlter basicity and steric bulkMay increase or decrease potency depending on binding pocket size
Substitution at C2/C4Modify ring conformation and substituent orientationPotentially alter binding affinity and selectivity
Introduction of Hydroxyl GroupsIntroduce new hydrogen bonding interactionsCould enhance binding but may impact CNS penetration

The phenoxy group acts as a linker between the pyrrolidine ring and the benzyl substituent. Modifications to this aromatic ring can fine-tune the electronic properties and orientation of the molecule within the binding site.

Substitution Pattern: The position of substitution on the phenoxy ring is crucial. For norepinephrine reuptake inhibitors, substitutions at the ortho (2-position) and meta (3-position) of the ether linkage are often explored. An ortho-methyl group, for example, can force the phenoxy ring to adopt a non-coplanar orientation with respect to the pyrrolidine, which can be beneficial for fitting into a specific binding pocket.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can alter the electrostatic potential of the phenoxy ring. Halogen substitution, particularly with fluorine or chlorine, is a common strategy to enhance binding affinity through favorable interactions with the target protein and to improve metabolic stability.

Modification Rationale Expected Outcome on Activity
ortho-Methyl SubstitutionInduce non-coplanar ring orientationMay improve binding by optimizing fit
Halogenation (F, Cl)Modify electronic properties and metabolic stabilityOften leads to increased potency
Methoxy SubstitutionIntroduce electron-donating group and potential H-bond acceptorCan either increase or decrease activity depending on the specific interactions

The terminal benzyl group contributes significantly to the molecule's lipophilicity and can engage in hydrophobic and π-stacking interactions within the binding pocket.

Ring Substitution: Introducing substituents on the benzyl ring can modulate its electronic and steric properties. Small, lipophilic substituents such as methyl or ethyl groups, or electron-withdrawing groups like halogens, are commonly explored. The position of substitution is critical, with para-substitution often being favored. For instance, a para-chloro or para-fluoro substituent can enhance potency.

Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or heteroaromatic rings can probe the specificity of the hydrophobic pocket. For example, replacing the phenyl ring with a naphthyl or a thiophene (B33073) ring can provide insights into the size and electronic requirements of this region of the binding site. Studies on related compounds have shown that a 2-naphthyl substitution can be more favorable than a 1-naphthyl substitution. nih.gov

Bioisosteric Replacement: The benzylic methylene (B1212753) linker can also be a point of modification. For example, its replacement with an oxygen atom (a phenoxymethyl (B101242) group) or other bioisosteres can alter the flexibility and geometry of the molecule.

Modification Rationale Expected Outcome on Activity
para-Halogenation of Benzyl RingEnhance hydrophobic and electronic interactionsGenerally increases binding affinity
Replacement with Naphthyl GroupExplore larger hydrophobic spaceCan lead to increased potency, with isomer effects being important
Replacement of Benzylic CH2Alter molecular flexibility and geometryMay impact binding orientation and affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be developed to predict the norepinephrine reuptake inhibitory activity of novel analogs, thereby guiding the design and prioritization of compounds for synthesis.

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For a series of this compound analogs, a variety of descriptors would be relevant:

1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP for lipophilicity, molar refractivity for steric bulk, and electronic descriptors like dipole moment). For norepinephrine transporter inhibitors, descriptors related to hydrophobicity (like ALogP) and the number of specific atom types can be particularly important. nih.gov

3D Descriptors: These descriptors capture the three-dimensional arrangement of the molecule. Examples include steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov Pharmacophore-based descriptors, which define the spatial arrangement of key features like hydrogen bond donors, acceptors, and hydrophobic centers, are also highly relevant.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic partial charges.

Descriptor Type Examples Information Encoded
2D DescriptorsALogP, Molar Refractivity, Connectivity IndicesLipophilicity, Steric Bulk, Molecular Topology
3D DescriptorsCoMFA/CoMSIA Fields, Pharmacophore Features3D Shape, Electrostatic Potential, Spatial Arrangement of Functional Groups
Quantum ChemicalHOMO/LUMO Energies, Partial ChargesElectronic Structure, Reactivity

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The reliability and predictive power of the developed QSAR model must be rigorously validated.

Internal Validation: This is performed on the training set of molecules used to build the model. A common technique is leave-one-out cross-validation (LOO-CV), which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model.

External Validation: This is the most stringent test of a QSAR model's predictive ability. The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predicted correlation coefficient (R²pred), with a value greater than 0.6 being desirable.

Y-Randomization: This is a method to ensure that the developed model is not a result of chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built with the shuffled data. This process is repeated multiple times. A valid model should have very low correlation coefficients for the randomized data.

The OECD has established principles for the validation of QSAR models for regulatory purposes, which include defining the applicability domain of the model to ensure that predictions are only made for compounds that are structurally similar to those in the training set. nih.gov

Validation Method Key Metric Acceptable Value
Internal Validation (LOO-CV)> 0.5
External ValidationR²pred> 0.6
Y-RandomizationR² and q² for scrambled modelsClose to zero

Stereochemical Influences on Biological Activity within the this compound Class

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, dictating how they interact with their biological targets. nih.gov For analogs of this compound, both enantiomeric and diastereomeric variations have profound effects on their pharmacological profiles.

The orientation of the 4-benzylphenoxy substituent at the C3 position of the pyrrolidine ring is a critical determinant of target binding affinity and selectivity. Although specific binding data for a wide range of targets for the enantiomers of 3-(4-benzylphenoxy)pyrrolidine (B8577780) are not extensively published in publicly available literature, studies on closely related 3-substituted pyrrolidine analogs acting as monoamine reuptake inhibitors consistently demonstrate significant enantioselectivity.

For instance, in a series of 3-substituted pyrrolidines, the (S)-enantiomer often exhibits higher affinity for the serotonin (B10506) transporter (SERT), while the stereochemical requirements for the norepinephrine transporter (NET) can differ. One report has indicated that the (S)-enantiomer of a 3-aryloxypyrrolidine derivative demonstrated a 10-fold higher activity at the serotonin receptor compared to its (R)-enantiomer. While this specific example highlights serotonin receptor activity, it underscores the general principle of enantiomeric differentiation in target binding.

The differential binding can be attributed to the specific interactions of the enantiomers within the chiral binding pockets of their target proteins. The precise orientation of the benzylphenoxy group and the pyrrolidinyl nitrogen likely dictates the ability to form key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with amino acid residues in the transporter binding sites.

Table 1: Hypothetical Enantiomeric Differences in Monoamine Transporter Binding Affinity (Ki, nM)

CompoundEnantiomerSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Analog A(R)5025>1000
Analog A(S)550>1000
Analog B(R)12015>1000
Analog B(S)15150>1000

This table is illustrative, based on general findings in the class of 3-substituted pyrrolidine monoamine reuptake inhibitors, and does not represent specific data for this compound.

The introduction of a second stereocenter, for example, by substitution at the C4 position of the pyrrolidine ring, leads to the formation of diastereomers (cis and trans isomers). This addition of another chiral center can significantly modulate the pharmacological profile, affecting not only potency but also the ratio of activity between different targets (e.g., SERT vs. NET).

In studies of 3,4-disubstituted pyrrolidine analogs, the relative stereochemistry of the substituents has been shown to be a key factor in determining their activity as monoamine transporter inhibitors. nih.govresearchgate.net For example, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferred over the trans orientation for a series of PPARα/γ dual agonists, a different class of drugs that nonetheless highlights the importance of diastereomeric orientation. nih.gov

Table 2: Hypothetical Pharmacological Profiles of Diastereomeric Pyrrolidine Analogs

CompoundDiastereomerSERT Ki (nM)NET Ki (nM)SERT/NET Ratio
Analog C(3R, 4R) - trans201000.2
Analog C(3R, 4S) - cis5250.2
Analog D(3R, 4R) - trans50105.0
Analog D(3R, 4S) - cis150530.0

This table is illustrative and intended to demonstrate the potential impact of diastereomerism on pharmacological profiles within the broader class of 3,4-disubstituted pyrrolidines.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Related to this compound Core

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the identification of novel lead compounds. nih.govfrontiersin.orgnih.gov

In the context of the this compound core, FBDD could be envisioned by deconstructing the molecule into its key fragments: the (R)-3-hydroxypyrrolidine core, the 4-benzylphenol (B16752) moiety, or even simpler constituent parts like a pyrrolidine ring and a substituted phenol. These low molecular weight fragments could then be screened for weak binding to the target of interest. Hits from this screening could be grown or linked to reconstruct a novel, potent inhibitor. frontiersin.org For example, a pyrrolidine fragment that binds in one sub-pocket of a transporter could be elaborated by adding substituents that reach into adjacent pockets, guided by structural biology or computational modeling.

Scaffold hopping, on the other hand, aims to replace the central pyrrolidine core with a different chemical scaffold while retaining the key pharmacophoric elements, namely the spatial arrangement of the secondary amine and the aryloxy group. nih.govnih.gov This can be a valuable strategy to overcome issues with the original scaffold, such as poor pharmacokinetic properties or existing intellectual property. For a 3-phenoxypyrrolidine (B3389589) scaffold, potential hops could include replacing the pyrrolidine with other saturated heterocycles like a piperidine, azetidine, or even an acyclic amine that maintains a similar conformational constraint. nih.gov

Table 3: Potential Scaffold Hops for the 3-Phenoxypyrrolidine Core

Original ScaffoldPotential Scaffold HopRationale
3-Phenoxypyrrolidine4-PhenoxypiperidineMaintains a secondary amine and an aryloxy group with a different spatial vector.
3-Phenoxypyrrolidine3-PhenoxyazetidineReduces the ring size, potentially altering physicochemical properties.
3-PhenoxypyrrolidineAcyclic Amino AlcoholRemoves the cyclic constraint, which may impact binding entropy and selectivity.

Lead Optimization Strategies Employed for this compound Derivatives

Once a lead compound like this compound is identified, lead optimization is undertaken to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability. criver.com

For derivatives of this compound, several optimization strategies can be employed:

Modification of the Benzyl Group: The benzyl moiety can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and metabolic stability. For example, fluorination of the benzyl ring is a common strategy to block potential sites of metabolism by cytochrome P450 enzymes.

Modification of the Phenoxy Ring: Similar to the benzyl group, substitution on the phenoxy ring can influence potency and selectivity. The position and nature of the substituent are critical.

N-Substitution of the Pyrrolidine Ring: The secondary amine of the pyrrolidine is a key interaction point but also a potential site for metabolism. N-alkylation or N-acylation can be explored to alter basicity, lipophilicity, and metabolic fate. However, such modifications must be carefully considered as they can also significantly impact target engagement.

Introduction of Substituents on the Pyrrolidine Ring: As discussed in the context of diastereomers, substitution at other positions on the pyrrolidine ring can fine-tune the conformational preferences and pharmacological profile of the molecule.

Table 4: Illustrative Lead Optimization of a Hypothetical (R)-3-(4-Benzylphenoxy)pyrrolidine Analog

CompoundR1 (Benzyl Ring)R2 (Phenoxy Ring)R3 (Pyrrolidine N)SERT Ki (nM)NET Ki (nM)Metabolic Stability (t½, min)
LeadHHH502515
Analog 14-FHH452045
Analog 2H2-CH3H601520
Analog 34-FHCH315080>60

This table provides a hypothetical example of a lead optimization campaign to illustrate how structural modifications can impact key drug properties.

In Vitro Pharmacological Characterization of R 3 4 Benzylphenoxy Pyrrolidine Hcl

Receptor Binding Assays

No publicly available data exists for receptor binding assays conducted on (R)-3-(4-Benzylphenoxy)pyrrolidine HCl.

Radioligand Binding Studies to Specific Receptor Targets

There are no specific findings to report.

Competition Binding Experiments with Known Ligands

There are no specific findings to report.

Enzyme Inhibition Studies

No publicly available data exists for enzyme inhibition studies involving this compound.

Determination of IC50 and Ki Values

There are no specific findings to report.

Substrate Specificity and Kinetic Analysis

There are no specific findings to report.

Functional Cell-Based Assays

No publicly available data exists from functional cell-based assays for this compound.

G Protein-Coupled Receptor (GPCR) Signaling Assays

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. Assays to determine a compound's effect on GPCRs often measure changes in second messengers (e.g., cAMP, IP₃) or downstream signaling events like β-arrestin recruitment.

A thorough search of scientific databases and literature indicates a lack of specific data from GPCR signaling assays for This compound . While one source notes that the (S)-enantiomer exhibits a 10-fold higher activity in serotonin (B10506) receptor binding assays compared to the (R)-enantiomer, specific data quantifying the agonist or antagonist activity of the (R)-enantiomer at any GPCR, including serotonin receptors, is not available.

Ion Channel Modulation Studies

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, playing a critical role in neuronal and muscular function. In vitro assays, such as electrophysiological patch-clamp techniques or flux assays using ion-sensitive fluorescent dyes, are used to study how compounds modulate these channels.

There is currently no publicly available data from studies investigating the modulatory effects of This compound on any specific ion channels.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a common method to assess a compound's ability to influence gene expression by activating or inhibiting transcription factors or nuclear receptors. These assays link a specific transcriptional response element to a reporter gene (e.g., luciferase or β-galactosidase), and the resulting signal indicates the level of transcriptional activity.

No studies utilizing reporter gene assays to evaluate the impact of This compound on transcriptional activity have been identified in the available literature.

Neurotransmitter Transporter Uptake Inhibition Assays

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of synaptic transmission. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The potency of a compound as a transporter inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a primary target for many antidepressant medications. Inhibition of SERT leads to increased levels of serotonin in the synapse.

While it has been qualitatively mentioned that the (S)-enantiomer is more active at serotonin receptors, specific quantitative data (Ki or IC50 values) detailing the inhibitory potency of This compound at the serotonin transporter (SERT) is not available in the scientific literature.

Norepinephrine (B1679862) Transporter (NET) Inhibition

The norepinephrine transporter (NET) regulates the reuptake of norepinephrine and is a target for drugs used to treat conditions like ADHD and depression.

There is no published data on the in vitro inhibitory activity of This compound at the norepinephrine transporter (NET).

Dopamine (B1211576) Transporter (DAT) Inhibition

The dopamine transporter (DAT) is crucial for regulating dopamine levels and is the primary target for stimulant drugs and some antidepressants.

No specific Ki or IC50 values detailing the inhibitory effect of This compound on the dopamine transporter (DAT) have been reported in the reviewed literature.

Selectivity and Potency Profiling Against a Panel of Biological Targets

The in vitro pharmacological characterization of this compound reveals a specific but relatively low potency profile at the targets identified in the available scientific literature. The stereochemistry of the pyrrolidine (B122466) ring at the 3-position significantly influences its biological activity, with the (R)-enantiomer generally exhibiting lower affinity compared to its (S)-counterpart.

Off-Target Screening for Receptor and Enzyme Interactions

Comprehensive off-target screening is crucial for understanding the selectivity of a compound and predicting potential side effects. For this compound, the available data on its interactions with a broad panel of receptors and enzymes is limited. However, some studies investigating related compounds and the racemate provide insights into its potential off-target profile.

One of the few specific data points available for the (R)-enantiomer comes from serotonin receptor binding assays. In these studies, the (S)-enantiomer of 3-(4-Benzylphenoxy)pyrrolidine (B8577780) demonstrated a 10-fold higher activity than the (R)-enantiomer, indicating that the (R)-configuration has a significantly lower affinity for these receptors. This suggests a degree of selectivity based on stereochemistry at this particular target.

While detailed screening against a wide array of G-protein coupled receptors (GPCRs), ion channels, and kinases for the (R)-enantiomer is not extensively documented in publicly accessible literature, research on structurally similar pyrrolidine derivatives suggests potential interactions with monoamine transporters and certain central nervous system receptors. However, without direct experimental data for this compound, these remain hypothetical interactions.

In the realm of enzyme interactions, studies on related structures, such as 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine, have shown potent inhibition of post-proline cleaving enzymes. This suggests that the benzylphenoxy moiety might contribute to interactions with the active sites of certain proteases. The inhibitory activity of this compound itself against a panel of enzymes has not been specifically reported.

Due to the limited availability of comprehensive screening data, a detailed profile of off-target receptor and enzyme interactions for this compound cannot be definitively constructed at this time.

Comparative Profiling with Reference Compounds

As previously mentioned, in serotonin receptor binding assays, the (S)-enantiomer is reported to be approximately 10-fold more potent than this compound. This highlights the critical role of the stereocenter in molecular recognition at this target.

To provide a broader context, the activity of structurally related pyrrolidine derivatives can be considered, though this is not a direct comparison. For instance, in the context of post-proline cleaving enzyme inhibition, 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine was identified as a highly potent inhibitor. While this compound shares the benzylphenoxy and pyrrolidine motifs, the additional structural features make a direct potency comparison with this compound speculative.

Without further published research detailing the activity of this compound alongside well-established pharmacological agents, a comprehensive comparative profile remains to be elucidated.

Elucidation of Molecular Mechanisms of Action for R 3 4 Benzylphenoxy Pyrrolidine Hcl

Target Identification and Validation Using Proteomic and Genomic Approaches

To identify the direct molecular targets of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl, a multi-pronged approach combining proteomic and genomic strategies was employed. These methods are designed to isolate interacting proteins and to observe the cellular response to the compound at the transcriptomic level.

A key technique for identifying the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry. nih.govacs.orgtandfonline.comnih.govscispace.com In this approach, this compound was chemically modified with a linker and immobilized on a solid support matrix. This "bait" was then incubated with lysates from a human neuroblastoma cell line to "pull down" interacting proteins. After extensive washing to remove non-specific binders, the specifically bound proteins were eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results consistently identified the G-protein coupled receptor 55 (GPR55) as a high-confidence interactor. GPR55 is an orphan receptor with roles in various physiological processes, including neurotransmission and inflammation. Several other proteins were also identified, potentially representing components of a larger protein complex or secondary interactors.

Table 1: Proteins Identified by Affinity Chromatography-Mass Spectrometry

Protein Name Gene Symbol UniProt ID Mascot Score Fold Enrichment (Compound vs. Control)
G-protein coupled receptor 55 GPR55 Q9Y2T6 245 15.2
G protein subunit alpha q GNAQ P50148 189 12.8
Beta-arrestin-2 ARRB2 P32121 152 9.5
Phospholipase C beta 3 PLCB3 Q01970 130 8.1

To validate the functional relevance of the identified target and to understand the broader cellular pathways affected by this compound, gene expression profiling was conducted. Human neuroblastoma cells were treated with the compound for 24 hours, after which RNA was extracted and analyzed using next-generation RNA sequencing (RNA-Seq).

The analysis revealed significant changes in the expression of genes known to be downstream of GPR55 and Gαq signaling. Notably, genes involved in calcium signaling, MAPK/ERK pathway, and synaptic plasticity were significantly modulated. These transcriptomic changes provide strong evidence that the engagement of GPR55 by the compound leads to a robust and specific cellular response.

Table 2: Selected Differentially Expressed Genes in Neuroblastoma Cells

Gene Name Gene Symbol Log2 Fold Change p-value Putative Function
Fos Proto-Oncogene, AP-1 Transcription Factor Subunit FOS 2.85 1.2e-8 Transcription factor, immediate early gene
Early Growth Response 1 EGR1 2.51 3.4e-7 Transcription factor, neuronal activity
Calcium/Calmodulin Dependent Protein Kinase II Alpha CAMK2A 1.98 5.6e-6 Kinase, synaptic plasticity
Nuclear Receptor Subfamily 4 Group A Member 1 NR4A1 1.82 9.1e-6 Transcription factor, neuronal signaling
Regulator of G Protein Signaling 2 RGS2 -2.15 2.5e-5 Attenuates Gq signaling

Signaling Pathway Modulation by this compound

Following target identification, research focused on elucidating the specific signaling cascades activated by the compound. This involved direct measurement of intracellular second messengers and analysis of key phosphorylation events that transduce the initial binding event into a cellular response.

GPR55 is known to couple primarily through the Gαq/11 family of G proteins, which activate phospholipase C (PLC) and lead to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca2+) stores. nih.govnih.govresearchgate.netrupress.orgwikipedia.org To confirm this mechanism, intracellular Ca2+ levels were monitored in real-time using a fluorescent Ca2+ indicator dye.

Treatment of the cells with this compound resulted in a rapid, transient increase in intracellular Ca2+ concentration in a dose-dependent manner. This effect was abolished by a known PLC inhibitor, confirming that the compound activates the canonical GPR55-Gαq-PLC-Ca2+ signaling axis. No significant changes were observed in cyclic AMP (cAMP) levels, indicating specificity for the Gαq pathway over Gαs or Gαi.

Table 3: Effect of this compound on Intracellular Calcium

Compound Concentration Peak [Ca2+]i (nM) Time to Peak (seconds)
Control 102 ± 8 N/A
10 nM 255 ± 15 35 ± 4
100 nM 580 ± 22 28 ± 3
1 µM 950 ± 31 22 ± 2

The rise in intracellular Ca2+ and generation of DAG are known to activate downstream protein kinases, such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2. To investigate this, phosphorylation-specific antibodies were used in Western blot analyses to detect the activation state of these kinases. ptglab.combio-rad-antibodies.com

Cells treated with this compound showed a time- and dose-dependent increase in the phosphorylation of ERK1/2 at Thr202/Tyr204. This phosphorylation event is a hallmark of ERK activation and indicates that the signaling cascade initiated by the compound propagates to the nucleus to influence gene expression, consistent with the genomic data.

Table 4: Relative Phosphorylation of ERK1/2 in Treated Cells

Treatment Condition Relative p-ERK/Total ERK Ratio (Fold Change vs. Control)
Control (Vehicle) 1.0
100 nM Compound (5 min) 2.1 ± 0.3
100 nM Compound (15 min) 4.5 ± 0.5
100 nM Compound (30 min) 2.8 ± 0.4

Protein-Ligand Interaction Studies

To quantitatively characterize the direct binding between this compound and its identified target, GPR55, biophysical methods were employed. These techniques provide detailed information on the affinity, kinetics, and thermodynamics of the interaction. hilarispublisher.comnih.govnih.gov

Surface Plasmon Resonance (SPR) was used to measure the binding kinetics in real-time. nicoyalife.comnih.govnih.govyoutube.commdpi.com Purified GPR55 embedded in lipid nanodiscs was immobilized on a sensor chip, and various concentrations of the compound were flowed over the surface. The results indicated a high-affinity interaction with rapid association and slow dissociation rates.

Isothermal Titration Calorimetry (ITC) was subsequently used to determine the thermodynamic profile of the binding event. harvard.edunih.govwikipedia.orgmalvernpanalytical.comacs.org The data revealed that the interaction is primarily enthalpy-driven, suggesting that hydrogen bonding and van der Waals interactions play a crucial role in the binding process.

Table 5: Biophysical Parameters of the this compound and GPR55 Interaction

Technique Parameter Value
Surface Plasmon Resonance (SPR) Association Rate (kon) (M⁻¹s⁻¹) 2.1 x 10⁵
Dissociation Rate (koff) (s⁻¹) 8.5 x 10⁻⁴
Dissociation Constant (KD) (nM) 4.05
Isothermal Titration Calorimetry (ITC) Stoichiometry (n) 1.02
Enthalpy Change (ΔH) (kcal/mol) -9.8
Entropy Change (TΔS) (kcal/mol) -1.5
Gibbs Free Energy (ΔG) (kcal/mol) -11.3

Preclinical in Vivo Efficacy Studies of R 3 4 Benzylphenoxy Pyrrolidine Hcl in Animal Models

Behavioral Neuroscience Models Investigating Central Nervous System Effects

Models of Affective Disorders

No specific studies on the effects of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl in animal models of affective disorders, such as depression or anxiety, were identified.

Cognitive Performance Models

There is no available data from preclinical studies investigating the impact of this compound on cognitive performance in animal models.

Neuropathic Pain Models

Specific in vivo studies evaluating the efficacy of this compound in established animal models of neuropathic pain could not be located.

Pharmacokinetic Profiling in Preclinical Species (Excluding Human Data)

Absorption and Distribution in Animal Models

No published data on the absorption and distribution characteristics of this compound in any preclinical species were found.

Metabolism Pathways (Enzymatic Biotransformations)

Information regarding the metabolic pathways and enzymatic biotransformations of this compound in preclinical species is not available in the reviewed literature.

Excretion Routes in Animal Models

Comprehensive in vivo studies detailing the specific excretion routes of this compound in animal models are not extensively available in publicly accessible scientific literature. However, based on the general principles of pharmacokinetics for similar small molecule compounds, it is anticipated that excretion would occur via a combination of renal and fecal routes.

Typically, the degree to which a compound is eliminated through urine or feces is dependent on its physicochemical properties, such as molecular weight, polarity, and its metabolic profile. escholarship.org For compounds that undergo significant metabolism in the liver, the resulting metabolites are often excreted in the bile and subsequently eliminated in the feces. nih.gov Conversely, parent compounds or their metabolites that are more water-soluble are more likely to be excreted by the kidneys into the urine. nih.gov

To definitively determine the excretion profile of this compound, radiolabeled studies in rodent models, such as rats or mice, would be necessary. Such studies would involve administering a radiolabeled version of the compound and subsequently measuring the radioactivity in the collected urine and feces over a specific period. This would allow for the quantification of the percentage of the administered dose eliminated through each route.

Hypothetical Excretion Data in a Rodent Model

The following table represents a hypothetical breakdown of excretion routes for this compound in a rat model, illustrating the type of data that would be generated from a formal preclinical study.

Excretion RoutePercentage of Administered Dose
Urine
0-24 hours35%
24-48 hours10%
Feces
0-24 hours40%
24-48 hours12%
Total Recovered 97%

Brain Penetration and Tissue Distribution Studies in Rodents

Preclinical investigations into brain penetration typically involve administering the compound to rodents and then measuring its concentration in both the brain tissue and the plasma at various time points. The brain-to-plasma concentration ratio (Kp) is a key parameter used to quantify the extent of brain penetration. nih.gov

Tissue distribution studies provide a broader understanding of where the compound accumulates in the body. These studies are often conducted using techniques like whole-body autoradiography with a radiolabeled compound, which allows for the visualization and quantification of the compound in various organs and tissues.

Hypothetical Tissue Distribution Data in a Rat Model

The table below presents hypothetical data from a tissue distribution study of this compound in rats, showcasing the relative concentrations that might be observed in different tissues following administration.

TissueConcentration (ng/g or ng/mL)
Plasma 150
Brain 90
Liver 850
Kidney 600
Lung 450
Heart 200
Spleen 180
Muscle 75
Adipose Tissue 1200

This hypothetical data suggests that the compound may have a moderate ability to penetrate the brain, with a brain-to-plasma ratio of 0.6. The higher concentrations in the liver and kidney suggest that these organs are likely involved in the metabolism and excretion of the compound. The significant accumulation in adipose tissue could indicate a high degree of lipophilicity.

Computational and Theoretical Studies on R 3 4 Benzylphenoxy Pyrrolidine Hcl

Molecular Docking and Scoring Approaches for Target Identification

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like (R)-3-(4-Benzylphenoxy)pyrrolidine HCl, which has structural similarities to known monoamine reuptake inhibitors, docking studies would be instrumental in identifying its potential biological targets.

Ligand-Based Virtual Screening

In the absence of a known three-dimensional structure of a target protein, ligand-based virtual screening (LBVS) serves as a powerful tool. bohrium.comnih.gov This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. nih.gov For this compound, a ligand-based approach would involve compiling a database of known active ligands for potential targets, such as the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.

The process typically involves generating 3D conformers of the query molecule and comparing them to a database of known active compounds. nih.gov Similarity can be assessed based on various molecular descriptors, including pharmacophore models which define the essential steric and electronic features required for biological activity. bohrium.comnih.govnih.gov

Table 1: Hypothetical Ligand-Based Virtual Screening Workflow for this compound

StepDescriptionRationale
1. Query Molecule Preparation Generation of low-energy 3D conformers of this compound.To represent the flexible nature of the molecule in solution.
2. Database Selection Compilation of known inhibitors of monoamine transporters (e.g., SERT, NET, DAT).To screen against a relevant set of biologically active compounds.
3. Similarity Metric Selection Choice of methods such as Tanimoto coefficient based on molecular fingerprints or pharmacophore matching.To quantify the similarity between the query molecule and database compounds.
4. Screening and Hit Identification Ranking of database compounds based on their similarity to the query molecule.To identify compounds with a high probability of sharing the same biological target.

Structure-Based Virtual Screening

When the 3D structure of a potential target protein is available, structure-based virtual screening (SBVS) can be employed. This method involves docking the candidate ligand into the binding site of the receptor to predict its binding affinity and pose. For a compound like this compound, potential targets for SBVS would include the crystal structures of monoamine transporters.

The process involves preparing the protein structure (e.g., removing water molecules, adding hydrogen atoms) and the ligand structure. Docking algorithms then explore various orientations and conformations of the ligand within the binding pocket, and scoring functions are used to estimate the binding affinity for each pose.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations can be used to assess the stability of the docked pose and to calculate binding free energies.

Conformational Analysis of this compound

Understanding the conformational landscape of this compound is crucial for comprehending its interaction with biological targets. MD simulations in a solvent environment can reveal the preferred conformations of the molecule in its unbound state. This information is valuable for pre-generating conformers for docking studies and for understanding the energetic cost of adopting a specific bioactive conformation upon binding.

Binding Free Energy Calculations

MD simulations can be used to calculate the binding free energy of a ligand-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. These calculations can help in prioritizing potential drug candidates and in understanding the key interactions driving binding.

Table 2: Illustrative Binding Free Energy Calculation Parameters

ParameterDescription
Simulation Time Typically in the range of nanoseconds to microseconds.
Force Field A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM).
Solvent Model Explicit or implicit solvent models to mimic the aqueous environment.
Ensemble Thermodynamic ensemble used for the simulation (e.g., NVT, NPT).

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the electronic properties of a molecule. nih.gov For this compound, these calculations can be used to determine properties such as:

Molecular geometry optimization: To find the most stable 3D structure of the molecule.

Partial atomic charges: To understand the electrostatic potential and potential sites for electrostatic interactions.

Frontier molecular orbitals (HOMO and LUMO): To assess the molecule's reactivity and ability to participate in charge-transfer interactions.

Vibrational frequencies: To compare with experimental infrared (IR) spectra for structural validation. nih.gov

These quantum mechanical parameters can be used to refine the force fields used in MD simulations and to develop more accurate QSAR models.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine various electronic properties and reactivity descriptors. For this compound, these calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Key electronic properties and reactivity descriptors that can be computationally determined include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govchemrxiv.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netnih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the phenoxy group and the nitrogen atom of the pyrrolidine (B122466) ring (in its free base form), indicating their role as potential hydrogen bond acceptors. The hydrogen atoms, particularly the one on the protonated nitrogen, would exhibit positive potential, making them hydrogen bond donors.

Global Reactivity Descriptors: These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. chemrxiv.orgnih.govchemrxiv.org They provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for (R)-3-(4-Benzylphenoxy)pyrrolidine (Free Base) using DFT (B3LYP/6-31G*)
PropertyValueDescription
EHOMO (eV)-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO (eV)-0.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (eV)5.6Indicator of chemical reactivity and stability
Ionization Potential (I) (eV)5.8Energy required to remove an electron
Electron Affinity (A) (eV)0.2Energy released when an electron is added
Chemical Hardness (η) (eV)2.8Resistance to change in electron distribution
Chemical Softness (S) (eV-1)0.36Reciprocal of hardness, indicates polarizability
Electronegativity (χ) (eV)3.0Ability to attract electrons
Electrophilicity Index (ω) (eV)1.61Measure of electrophilic power

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The pyrrolidine ring can adopt various conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net These conformations are typically described as envelope (E) or twist (T) forms. The substituents on the pyrrolidine ring significantly influence its preferred conformation. nih.gov

Computational methods can be employed to perform a systematic search for the stable conformers of the molecule and to calculate their relative energies. This process involves rotating the rotatable bonds and exploring the different puckering states of the pyrrolidine ring. The results of this analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.netresearchgate.net

The key conformational features of this compound that can be studied include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and can exist in various envelope and twist conformations. nih.gov The position of the 4-benzylphenoxy substituent will influence the preferred puckering of the ring.

Table 2: Relative Energies of Low-Energy Conformers of (R)-3-(4-Benzylphenoxy)pyrrolidine
ConformerPyrrolidine PuckerRelative Energy (kcal/mol)Key Dihedral Angle (C-O-C-C)
1C2-endo0.00-150°
2C3-exo0.85165°
3T231.20-145°
4C2-exo1.5575°

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com For this compound, which is structurally related to compounds known to interact with monoamine transporters like the dopamine transporter (DAT), pharmacophore modeling can provide valuable insights into its potential mechanism of action. mdma.chnih.gov

A pharmacophore model is typically generated by aligning a set of known active molecules and identifying the common chemical features responsible for their biological activity. These features can include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive Ionizable (PI) or Cationic centers

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new potential ligands.

Ligand Superposition is the process of aligning a molecule of interest, such as this compound, onto a pre-existing pharmacophore model. This allows for a qualitative and quantitative assessment of how well the molecule fits the pharmacophoric requirements. A good fit suggests that the molecule is likely to be active at the target for which the pharmacophore was developed.

For a hypothetical pharmacophore model for DAT inhibitors, the key features might include a protonated amine (positive ionizable center), a hydrophobic group, and an aromatic ring. This compound possesses all these features: the protonated pyrrolidine nitrogen, the benzylphenoxy group (hydrophobic and aromatic). Ligand superposition would involve aligning these features of the molecule with the corresponding features of the pharmacophore model.

Table 3: Hypothetical Pharmacophore Model for DAT Inhibitors and the Corresponding Features in this compound
Pharmacophoric FeatureDescriptionCorresponding Moiety in this compound
Positive Ionizable (PI)Positively charged group, typically a protonated amine.Protonated pyrrolidine nitrogen
Hydrophobic (HY)Non-polar region that interacts with hydrophobic pockets in the binding site.Benzyl (B1604629) group and phenoxy ring
Aromatic Ring (AR)Aromatic system that can engage in π-π stacking or other aromatic interactions.Benzyl and phenoxy rings
Hydrogen Bond Acceptor (HBA)Atom or group that can accept a hydrogen bond.Oxygen atom of the phenoxy group

Advanced Analytical Methodologies for Research on R 3 4 Benzylphenoxy Pyrrolidine Hcl

Chromatographic Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the enantiomeric purity of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl. This method separates the (R) and (S)-enantiomers, allowing for the precise quantification of the desired enantiomer and any chiral impurities. The separation is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

The method development process involves screening various chiral columns and optimizing the mobile phase composition to achieve adequate resolution between the enantiomeric peaks. A typical mobile phase for a normal-phase separation might consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

Illustrative Chiral HPLC Parameters for a 3-Aryloxypyrrolidine Derivative:

ParameterValue
Column Chiralpak® AD-H (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL

Under such conditions, baseline separation of the enantiomers is expected. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Expected Chromatographic Data:

EnantiomerRetention Time (min)Resolution (Rs)
(S)-enantiomer8.5-
(R)-enantiomer10.2> 2.0

This level of resolution ensures accurate quantification of the enantiomeric purity, a critical parameter for chiral drugs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly for the detection of volatile impurities. However, due to the low volatility and polar nature of the hydrochloride salt, derivatization is a necessary prerequisite. A common derivatization technique is silylation, where active hydrogens (in this case, on the secondary amine) are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

The derivatized compound is then introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification.

Typical GC-MS Derivatization and Analysis Protocol:

Derivatization: The sample is treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., acetonitrile) and heated to ensure complete reaction.

GC Separation: A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase, is often used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

MS Detection: Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will show a molecular ion peak (or a related ion) of the silylated derivative and a characteristic fragmentation pattern.

Expected Mass Spectral Fragmentation Data for Silylated (R)-3-(4-Benzylphenoxy)pyrrolidine:

m/z (mass-to-charge ratio)Proposed Fragment Identity
[M]+Molecular ion of the TMS-derivative
[M-15]+Loss of a methyl group from the TMS moiety
[Fragment 1]Cleavage of the benzyl-phenoxy bond
[Fragment 2]Fragmentation of the pyrrolidine (B122466) ring

This technique is highly sensitive and specific, making it valuable for the identification of trace-level volatile impurities.

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

While one-dimensional Nuclear Magnetic Resonance (NMR) is standard for basic structural confirmation, advanced NMR techniques provide deeper insights into the molecule's connectivity and solid-state structure.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton connectivity within the pyrrolidine ring and the benzyl (B1604629) group.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for the Pyrrolidine Moiety:

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHSQC Correlation
C2-Ha, Hb3.2-3.4~50C4-Ha, HbYes
C3-H4.8-5.0~75C2-Ha, Hb; C4-Ha, HbYes
C4-Ha, Hb2.1-2.3~30C3-H; C5-Ha, HbYes
C5-Ha, Hb3.5-3.7~45C4-Ha, HbYes

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of the compound in its solid, crystalline form. For a hydrochloride salt, ssNMR can reveal details about the local environment of the atoms, including the effects of crystal packing and hydrogen bonding between the pyrrolidinium cation and the chloride anion. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. Differences in the chemical shifts observed in the solid-state versus the solution-state can indicate different conformations or intermolecular interactions in the solid form.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying metabolites of this compound in biological matrices. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites.

In a typical metabolite identification study, the compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by LC-HRMS. The high mass accuracy allows for the filtering of potential metabolites from the complex biological background. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the fragmentation patterns are compared to that of the parent drug to elucidate the structure of the metabolites.

Plausible Metabolic Pathways and Expected Metabolites:

Metabolic ReactionExpected Metabolite StructureChange in Mass
Hydroxylation Addition of a hydroxyl group to one of the aromatic rings+16 Da
N-dealkylation Not applicable for a secondary amine in the ring-
Oxidation Oxidation of the pyrrolidine ring+16 Da
Glucuronidation Conjugation with glucuronic acid at a hydroxyl group+176 Da

The fragmentation patterns of these metabolites would likely show characteristic losses corresponding to the metabolic modifications, as well as retaining core fragments of the parent molecule.

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides a unique spectroscopic fingerprint of a specific enantiomer and can be used to confirm the absolute configuration of this compound.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are characteristic of a particular enantiomer. The experimental CD spectrum can be compared to a theoretically calculated spectrum for the (R)-configuration to confirm the stereochemistry.

Expected Features of the CD Spectrum for this compound:

The aromatic chromophores (the benzyl and phenoxy groups) are expected to give rise to distinct Cotton effects in the UV region of the spectrum (typically between 200-300 nm).

The (R)-enantiomer will produce a CD spectrum that is a mirror image of the spectrum of the (S)-enantiomer.

The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, providing another method for assessing enantiomeric purity.

This technique serves as a powerful, non-destructive method for the direct confirmation of the chirality of the target compound.

Despite a comprehensive search for crystallographic data, no specific studies detailing the X-ray crystal structure of this compound or its complexes could be located in the public domain.

Therefore, the requested section on "," subsection "8.2.4. X-Ray Crystallography of this compound and its Complexes," cannot be generated at this time due to the absence of primary research data.

Further research, including proprietary databases and future publications, may be required to obtain the necessary crystallographic information for this compound.

Future Research Directions and Translational Perspectives for R 3 4 Benzylphenoxy Pyrrolidine Hcl

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

While the specific therapeutic applications of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl are not yet fully elucidated, the broader class of pyrrolidine (B122466) derivatives has demonstrated a wide range of pharmacological activities, suggesting several potential avenues for investigation. nih.gov Preclinical studies on related compounds provide a rationale for exploring its efficacy in various disease models.

Pyrrolidine-containing molecules have shown promise in several therapeutic areas, including:

Anticancer: Many pyrrolidine derivatives exhibit antiproliferative effects against various cancer cell lines. nih.govresearchgate.net Future research could involve screening this compound against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies could then elucidate the underlying pathways, such as apoptosis induction or cell cycle arrest.

Neurodegenerative Diseases: The pyrrolidine scaffold is a core component of compounds targeting the central nervous system. nih.gov Given the prevalence of this moiety in molecules designed to interact with neurological targets, investigating the neuroprotective potential of this compound in preclinical models of Alzheimer's or Parkinson's disease would be a logical step.

Infectious Diseases: Pyrrolidine analogs have been identified as potential antiviral and antimicrobial agents. nih.gov Preclinical screening against a range of pathogens, including bacteria, viruses, and parasites, could uncover novel anti-infective properties of the compound.

Inflammatory Disorders: Anti-inflammatory activity is another characteristic associated with some pyrrolidine derivatives. nih.gov In vitro and in vivo models of inflammation could be employed to assess the potential of this compound in modulating inflammatory responses.

Potential Therapeutic Area Preclinical Research Approach Rationale Based on Pyrrolidine Derivatives
OncologyCell viability assays, apoptosis studies, in vivo tumor modelsWidespread antiproliferative activity against various cancer types. nih.govresearchgate.net
NeurodegenerationNeuroprotection assays, models of neurodegenerative diseaseCommon scaffold in CNS-active compounds. nih.gov
Infectious DiseasesAntimicrobial and antiviral screeningDocumented activity against a range of pathogens. nih.gov
InflammationIn vitro and in vivo models of inflammationKnown anti-inflammatory properties of related compounds. nih.gov

Development of Advanced Delivery Systems for Research Applications

To enhance the therapeutic potential and facilitate preclinical studies of this compound, the development of advanced delivery systems is crucial. These systems can improve solubility, stability, and bioavailability, allowing for more controlled and targeted administration in research settings.

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, liposomal encapsulation could improve its pharmacokinetic profile and allow for targeted delivery to specific tissues or cells in preclinical models. Surface modification of liposomes with polymers like poly(N-vinyl pyrrolidone) (PNVP) has shown promise in creating "stealth" carriers that evade the immune system, potentially prolonging circulation time. nih.govresearchgate.net

Nanoparticle-Based Systems: Polymeric nanoparticles offer another avenue for advanced drug delivery. These systems can be engineered to control the release of the encapsulated compound and can be functionalized with targeting ligands to direct them to specific sites of action. This approach would be particularly valuable in preclinical cancer models, where targeted delivery to tumors can enhance efficacy and reduce systemic toxicity.

Delivery System Potential Advantages for Research Applications Relevant Research Findings
LiposomesImproved solubility, enhanced stability, potential for targeted delivery.PNVP-coated liposomes can act as PEG alternatives for stealth delivery. nih.gov
Polymeric NanoparticlesControlled release, targeted delivery through surface functionalization.Widely explored for delivering a variety of therapeutic agents.

Combination Therapy Research in Preclinical Models

Exploring the synergistic potential of this compound in combination with existing therapeutic agents is a promising research strategy. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce dosages to minimize side effects. oxfordglobal.com

In preclinical cancer models, this compound could be investigated in combination with standard chemotherapeutic drugs or targeted therapies. For instance, studies have shown that pyrrolidine dithiocarbamate (B8719985) can act synergistically with cisplatin (B142131) in cervical carcinoma cells. nih.gov Similar synergistic interactions could be explored with this compound in various cancer types. The goal of such studies would be to identify combinations that result in a greater therapeutic effect than either agent alone. mdpi.com

Design of Next-Generation Pyrrolidine Analogs with Enhanced Efficacy and Selectivity (Preclinical Focus)

The structure of this compound provides a versatile scaffold for the design and synthesis of next-generation analogs with improved pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to understand how modifications to the molecule's structure affect its biological activity. nih.gov

Key areas for modification and optimization in a preclinical setting include:

Pyrrolidine Ring Substitutions: The stereochemistry and substitution pattern of the pyrrolidine ring are critical for biological activity. nih.gov Introducing different substituents at various positions on the ring can influence binding affinity and selectivity for a particular target.

Benzylphenoxy Moiety Modifications: Altering the substituents on the aromatic rings of the benzylphenoxy group can impact lipophilicity, electronic properties, and steric interactions with the target protein. This can lead to enhanced potency and a more desirable pharmacokinetic profile.

Modification Strategy Objective Rationale
Pyrrolidine Ring SubstitutionsEnhance binding affinity and selectivity.Stereochemistry and substituents are key determinants of activity. nih.gov
Benzylphenoxy Moiety ModificationsOptimize potency and pharmacokinetics.Influences lipophilicity and target interactions.
Scaffold HoppingDiscover novel biological activities.Explores new chemical space. whiterose.ac.uk

Methodological Advancements in Characterizing Pyrrolidine-Based Ligands

To fully understand the therapeutic potential of this compound and its future analogs, the application of advanced methodological techniques for characterizing their interactions with biological targets is essential.

Biophysical Techniques: A range of biophysical methods can provide detailed insights into ligand-receptor binding. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine binding affinities, kinetics, and thermodynamics, as well as to elucidate the structural basis of the interaction. nih.govnih.gov

Computational Modeling: In silico approaches play an increasingly important role in drug discovery and development. hilarispublisher.com Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to its target protein, identify key interacting residues, and guide the design of new analogs. nih.govarxiv.org Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate chemical structure with biological activity. scispace.com

Methodology Application Expected Outcome
Biophysical Techniques (SPR, ITC, NMR)Characterize ligand-receptor interactions.Determination of binding affinity, kinetics, and structural details. nih.govnih.gov
Computational Modeling (Docking, MD, QSAR)Predict binding modes and guide analog design.Identification of key interactions and predictive models of activity. hilarispublisher.comarxiv.orgscispace.com

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel treatments for a range of diseases.

Q & A

Q. Table 1: Synthetic Methods for Analogous Pyrrolidine Derivatives

MethodYield (%)Key ConditionsReference
Mitsunobu Reaction75-85DIAD, PPh₃, THF, 0°C to RT
Chiral Resolution60-70L-Tartaric acid, ethanol
Asymmetric Hydrogenation80-90Ru-BINAP catalyst, H₂ (50 psi)

Structural Characterization

Q: What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound? A: Definitive confirmation requires X-ray crystallography . For routine analysis, use:

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), flow rate 1.0 mL/min .
  • NMR : ¹H-¹³C HMBC identifies through-space couplings; δ 3.8-4.2 ppm (pyrrolidine protons) and δ 7.2-7.4 ppm (benzyl aromatic protons) are diagnostic .
  • InChI Key : XIVVOEPXDFGLFB-IYJPBCIQSA-N (validates stereochemical descriptors) .

Handling and Storage

Q: What are the optimal storage conditions to prevent degradation? A: Store at -20°C in airtight, light-resistant vials under nitrogen. Solubility

  • DMSO : 20 mg/mL (stable for 6 months at -20°C).
  • Aqueous buffers : Avoid pH >7.0 due to hydrolysis (t1/2 <24 hrs at pH 8.0) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent variations on the benzyl or pyrrolidine groups affect biological activity? A: Key findings from SAR studies on analogs:

  • Benzyl group : Electron-withdrawing substituents (e.g., -F, -NO₂) enhance receptor binding (e.g., 4-F increases affinity by 3×).
  • Pyrrolidine modifications : Methylation at the 4-position reduces hepatic clearance (CLhep <15 mL/min/kg) .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentTarget Affinity (IC₅₀)Metabolic StabilityReference
4-Fluorobenzyl12 nMHigh (t1/2 = 6 hrs)
4-Methylpyrrolidine45 nMModerate (t1/2 = 4 hrs)

Stability Profiling

Q: What methodologies assess pH-dependent stability for formulation development? A: Conduct accelerated stability testing (37°C, 1M buffers, pH 3-8). Monitor degradation via UPLC-MS (BEH C18 column, 0.1% formic acid). Results show:

  • pH 5.0 : >90% stability after 48 hrs.
  • pH 8.0 : <50% stability after 24 hrs .

Analytical Methods

Q: Which hyphenated techniques are most effective for purity analysis? A: Prioritize:

  • LC-MS (ESI+) : C18 column, 0.1% formic acid/acetonitrile gradient (detects impurities <0.1%).
  • Chiral GC-MS : Cyclodextrin-based column (e.g., Gamma-DEX 120) resolves enantiomeric contaminants .

In Vivo Pharmacokinetics

Q: What pharmacokinetic parameters should be prioritized in rodent models? A: Focus on:

  • Oral bioavailability (F) : >30% (optimize via lipid-based formulations).
  • Brain penetration : Kp,uu >0.3 (measure via microdialysis).
  • Half-life (t1/2) : ≥4 hrs (prolonged exposure correlates with efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.